4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

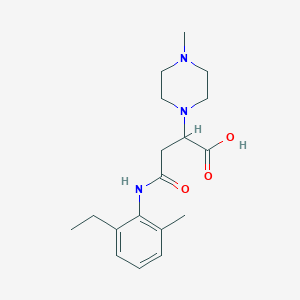

The compound 4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring a 4-oxobutanoic acid backbone. Key substituents include:

- A 2-ethyl-6-methylphenyl group attached to the amino moiety at the 4-position, contributing steric bulk and lipophilicity.

Properties

IUPAC Name |

4-(2-ethyl-6-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-4-14-7-5-6-13(2)17(14)19-16(22)12-15(18(23)24)21-10-8-20(3)9-11-21/h5-7,15H,4,8-12H2,1-3H3,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATWUIOGRXQCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid , often referred to as a derivative of oxobutanoic acid, is a small organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Receptor Binding : Preliminary studies indicate that it may bind to specific receptors in the central nervous system (CNS), influencing neuronal excitability and neurotransmission.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural motifs inhibit cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research has shown that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies revealed that it can reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism by which it may protect against neurodegeneration .

Case Studies

- Case Study on Neuroprotection :

- Antitumor Efficacy :

Comparison with Similar Compounds

Key Observations:

Piperazine vs. No Piperazine: The target compound and the 4-chlorophenyl analog share the 4-methylpiperazine group, which is absent in the fluorophenyl derivative . Piperazine derivatives are often employed to improve solubility and bioavailability in drug design, suggesting these compounds may have enhanced pharmacokinetic profiles compared to the fluorophenyl analog.

Aromatic Substituent Effects: The 2-ethyl-6-methylphenyl group in the target compound introduces steric hindrance and lipophilicity, which may influence membrane permeability or receptor binding.

Physicochemical Implications

- Lipophilicity : The target compound’s 2-ethyl-6-methylphenyl group likely confers higher logP values compared to the chloro- and fluoro-substituted analogs, impacting absorption and distribution.

- Acidity: The 4-oxobutanoic acid core ensures acidity (pKa ~3–4), but substituents modulate this: fluorine in may slightly lower pKa via inductive effects, while the piperazine in the target compound and could influence solubility at physiological pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.